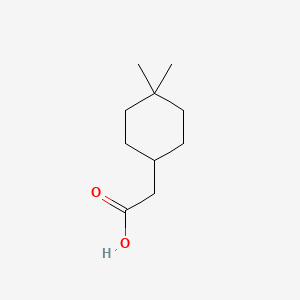

2-(4,4-Dimethylcyclohexyl)acetic acid

Descripción general

Descripción

2-(4,4-Dimethylcyclohexyl)acetic acid is a chemical compound with the following properties:

- IUPAC Name : (4,4-dimethylcyclohexyl)acetic acid

- Molecular Formula : C<sub>10</sub>H<sub>18</sub>O<sub>2</sub>

- Molecular Weight : 170.25 g/mol

Molecular Structure Analysis

The molecular structure of 2-(4,4-Dimethylcyclohexyl)acetic acid consists of:

- Functional Groups : A carboxylic acid group (COOH) and a cyclohexyl ring.

- Bonding : It contains 12 non-hydrogen bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 hydroxyl group.

- Conformation : The cyclohexyl ring adopts a chair conformation.

Chemical Reactions Analysis

The reactivity of 2-(4,4-Dimethylcyclohexyl)acetic acid is influenced by its carboxylic acid group. It can participate in esterification, amidation, and other organic transformations.

Physical And Chemical Properties Analysis

- Physical Form : It exists as a powder.

- Purity : Typically 95% pure.

- Solubility : Soluble in organic solvents.

- Storage Temperature : Room temperature (RT).

Aplicaciones Científicas De Investigación

Stereochemistry and Structural Analysis

Research has been focused on understanding the stereochemical configuration and structural properties of cyclohexyl derivatives. For instance, studies on the stereochemistry of the hydrogenation of dimethylcyclohexene illustrate the influence of catalysts and conditions on the formation of cis-dimethylcyclohexane configurations, highlighting the complexity of chemical transformations in cyclohexyl systems Siegel & Dunkel, 1957.

Synthetic Methodologies

Synthesis techniques involving cyclohexyl derivatives have been developed, including the situselective α′-acetoxylation of enones via manganic acetate oxidation, showcasing the advancement in selective functionalization of cyclohexyl compounds Williams & Hunter, 1976. Another example includes the Diels–Alder route to synthesize potential precursors to trichothecenes, demonstrating the utility of cyclohexyl derivatives in complex organic synthesis Banks et al., 1981.

Biological Activities

Investigations into the biological activities of cyclohexyl derivatives have shown potential antimicrobial effects. A study on hydroxy lactones with the gem-dimethylcyclohexane system revealed their synthesis and antimicrobial activity, suggesting the potential of cyclohexyl derivatives in medicinal chemistry applications Grabarczyk et al., 2015.

Crystallography and Solid-State Studies

Crystallographic studies have been conducted to elucidate the solid-state structures of compounds containing cyclohexyl motifs. These studies provide insights into the molecular arrangements and interactions that could influence the properties and reactivity of cyclohexyl derivatives Zenitani et al., 1976.

Safety And Hazards

- Hazard Statements : May cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

- Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment.

Direcciones Futuras

Future research should focus on:

- Biological Activity : Investigate potential applications in medicine or industry.

- Synthetic Methods : Develop efficient synthetic routes.

- Toxicology : Assess safety profiles and environmental impact.

Propiedades

IUPAC Name |

2-(4,4-dimethylcyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-10(2)5-3-8(4-6-10)7-9(11)12/h8H,3-7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQKOCLKQSNITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4-Dimethylcyclohexyl)acetic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

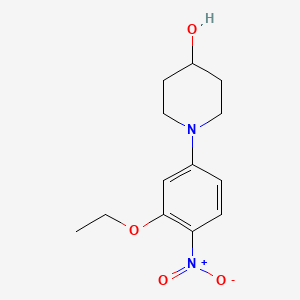

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1455709.png)

![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1455723.png)

![3-Phenethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1455727.png)

![1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1455729.png)